mambin
Description
Properties
CAS No. |
141319-23-5 |
|---|---|
Molecular Formula |
C8H7NO |
Synonyms |
mambin |
Origin of Product |
United States |
Origin, Discovery, and Taxonomic Sourcing of Mambin
Molecular Formula, Molecular Weight, and Amino Acid Sequence
The mambin protein, as characterized in the Protein Data Bank (PDB) entry 2LA1, consists of 59 amino acids rcsb.orgebi.ac.uk. Its theoretical molecular weight is approximately 6.76 kDa ebi.ac.uk.
The complete amino acid sequence of this compound from Dendroaspis jamesoni kaimosae (PDB: 2LA1) is as follows rcsb.org: RICYNHLGTKPPTTETCQEDSCYKNIWTFDNIIRRGCGCFTPRGDMPGPYCCESDKCNL
Three-Dimensional Structure and Isoforms
The three-dimensional structure of this compound has been determined using NMR spectroscopy and is available in the Protein Data Bank under the accession code 2LA1 rcsb.orgebi.ac.ukresearchgate.net. The structure is characterized by a beta-sheet architecture, which is typical for short-chain neurotoxins nih.gov. A key feature of its structure is the presence of four disulfide linkages, which stabilize the folded conformation of the peptide nih.gov.
While different proteins have been isolated from the venom of Dendroaspis jamesonii, the existence of multiple isoforms of this compound itself is not extensively documented in the reviewed literature.
| Property | Value | Source |
|---|---|---|
| Biological Source | Dendroaspis jamesonii | nih.gov |
| Number of Amino Acids | 59 | rcsb.org |
| Molecular Weight | ~6.76 kDa | ebi.ac.uk |
| PDB ID | 2LA1 | rcsb.orgebi.ac.ukresearchgate.net |
| Key Structural Features | Beta-sheet structure, 4 disulfide bonds, RGD sequence | nih.gov |
Isolation and Purification Methodologies for Mambin
Chromatographic Techniques for Mambin Separation
Chromatographic methods are fundamental to the separation and purification of proteins and peptides from complex biological samples such as snake venom nih.govhplc.eu. For this compound, these techniques exploit its unique physical and chemical properties to isolate it from other venom components.
Gel-filtration chromatography (also known as size-exclusion chromatography) is a technique commonly employed in the initial stages of venom fractionation nih.govthermofisher.comnih.gov. This method separates proteins based on their molecular size as they pass through a porous matrix nih.govksu.edu.sa. Larger molecules that cannot enter the pores elute first, while smaller molecules that can access the pores are retained longer and elute later nih.govksu.edu.sa. Given that this compound is a peptide of 59 residues with a specific molecular weight, gel filtration can help to separate it from larger or smaller proteins present in the crude venom nih.govpsu.edu. This technique is valuable as it does not rely on temperature, pH, or ionic strength, allowing separations under various conditions with reduced zonal spreading ksu.edu.sa.
Reverse-phase HPLC (RP-HPLC) is a powerful technique widely used for the separation and purification of peptides and proteins, including those from snake venoms nih.govhplc.euspringernature.com. RP-HPLC separates molecules based on their hydrophobicity hplc.eu. In this method, the stationary phase is non-polar (hydrophobic), and the mobile phase is typically a mixture of water and an organic solvent, often acetonitrile, with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) hplc.eu. Proteins and peptides bind to the hydrophobic stationary phase, and elution is achieved by increasing the concentration of the organic solvent, which reduces the polarity of the mobile phase hplc.eu. More hydrophobic molecules are retained longer on the column and elute at higher organic solvent concentrations hplc.eu. RP-HPLC is known for its high resolving power, capable of separating molecules that differ by even a single amino acid residue hplc.eu. This makes it particularly useful for achieving high purity of this compound after initial fractionation steps nih.govplos.org.
Research findings indicate that a combination of chromatographic methods, including gel filtration and reverse-phase HPLC, is effective in purifying components from snake venom nih.govkingsnake.com. For instance, the purification of other snake venom proteins has successfully utilized initial gel filtration followed by RP-HPLC for further refinement nih.govplos.orgkingsnake.com.
Advanced Purification Protocols for this compound Homogeneity
Achieving high homogeneity of this compound requires advanced purification protocols that often involve multiple chromatographic steps and potentially other techniques to remove closely related isoforms or contaminants. While specific detailed advanced protocols solely for this compound's homogeneity are not extensively detailed in the provided snippets, the general principles applied to snake venom protein purification can be inferred.
Following initial separation by techniques like gel filtration, fractions containing this compound would typically be subjected to further purification steps. RP-HPLC, as discussed, is crucial for achieving high purity based on hydrophobicity nih.govplos.org. To enhance homogeneity, shallow gradients in RP-HPLC can be employed, allowing for finer separation of components with very similar hydrophobicities plos.org.
Other chromatographic methods that might be incorporated in advanced protocols, depending on the specific contaminants present, include ion-exchange chromatography, which separates proteins based on their charge, and affinity chromatography, which utilizes specific binding interactions between the target protein and a ligand immobilized on the stationary phase nih.gov. The selection of these methods would depend on the properties of this compound and the impurities.
The assessment of homogeneity is critical in purification protocols. Techniques such as analytical RP-HPLC, capillary electrophoresis, and mass spectrometry are commonly used to verify the purity and determine the molecular mass of the isolated protein plos.orgkingsnake.com. Electrospray ionization mass spectrometry (ESI-MS), for example, can confirm the mass and identify different charge states of the purified protein, providing evidence of homogeneity plos.orgresearchgate.net.
The complexity of snake venom necessitates a multi-dimensional approach to purification to isolate individual components like this compound to high homogeneity nih.gov. The specific sequence and conditions of chromatographic steps are optimized based on the characteristics of the target protein and the crude venom composition.
Structural Elucidation and Characterization Techniques of Mambin
Primary Structure Determination: Amino Acid Sequencing
The primary structure of mambin, which refers to its linear sequence of amino acids, has been determined. This compound is a polypeptide chain consisting of 59 amino acid residues. nih.govuniprot.org A notable feature of its primary structure is the presence of an RGD (Arginine-Glycine-Aspartic acid) amino acid sequence. nih.govkingsnake.com This RGD motif is commonly found in proteins that interact with integrin receptors, such as glycoprotein (B1211001) IIb-IIIa, which is consistent with this compound's activity as a platelet aggregation inhibitor. nih.govkingsnake.com The complete amino acid sequence is crucial for understanding the protein's composition and for subsequent structural and functional studies. nih.gov
Disulfide Bridge Mapping and Cysteine Pairing Analysis
This compound contains a significant number of cysteine residues that form disulfide linkages. nih.gov These disulfide bonds are critical for the protein's structural stability and function, particularly in venom proteins. chimia.chresearchgate.net this compound has four disulfide linkages. nih.gov Elucidating the specific pairing of these cysteine residues is a complex process, especially in venom proteins with intricate disulfide arrangements. chimia.chresearchgate.net Techniques such as mass spectrometry, often combined with proteolytic digestion under non-reducing conditions, are employed to map these disulfide bridges. chimia.chresearchgate.netresearchgate.net This involves cleaving the protein into smaller fragments while keeping the disulfide bonds intact, and then analyzing the mass and composition of these fragments to deduce the connectivity. chimia.chresearchgate.netresearchgate.net The disulfide pattern of this compound has been reported as Cys1-Cys3, Cys2-Cys4, Cys5-Cys6, and Cys7-Cys8. researchgate.net
Secondary and Tertiary Structure Analysis: Spectroscopic and Computational Approaches
Beyond the linear sequence and disulfide connectivity, understanding the three-dimensional arrangement of this compound is essential for comprehending its biological activity. Spectroscopic methods and computational approaches are utilized for this purpose.
Circular Dichroism Spectroscopy for this compound Conformation Assessment
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure elements of a protein, such as alpha-helices and beta-sheets. plos.orgoup.comresearchgate.net The CD spectrum of this compound indicates that it possesses a beta-sheet structure. nih.govki.se This structural characteristic is shared with short-chain neurotoxins found in other Elapidae venoms, to which this compound is structurally related. nih.gov
Molecular Modeling and Computational Structural Predictions of this compound
Molecular modeling and computational approaches play a significant role in predicting and refining protein structures, especially when experimental data is limited or to explore structural dynamics and interactions. nih.govkingsnake.comresearchgate.netup.ac.zaresearchgate.net Molecular modeling of the this compound sequence, often based on the known structures of related proteins like erabutoxin b (a short neurotoxin), predicts a structure that is largely similar to neurotoxins. nih.gov However, modeling also highlights differences, particularly in the loop containing the RGD sequence, suggesting its unique role in this compound's function as a glycoprotein IIb-IIIa antagonist. nih.gov
Mass Spectrometry for this compound Molecular Mass and Sequence Verification
Mass Spectrometry (MS) is an indispensable tool in protein characterization, used for determining the molecular mass of the intact protein and verifying its amino acid sequence. chimia.chresearchgate.netnih.govresearchgate.netbiocompare.comresearchgate.netmdpi.comresearch-solution.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly applied for analyzing proteins and peptides. researchgate.net MS can confirm the molecular weight of this compound, which is approximately 6-8 kDa. researchgate.net Peptide mapping, often coupled with liquid chromatography (LC-MS), is used to break down the protein into smaller peptides and analyze their masses and fragmentation patterns to confirm the amino acid sequence and identify post-translational modifications, including disulfide bonds. chimia.chresearchgate.netnih.govbiocompare.comresearch-solution.comthermofisher.com
Biosynthesis and Post Translational Modification Pathways of Mambin
Genetic Basis of Mambin Expression
Snake venom proteins are synthesized in the venom gland, a specialized cephalic gland. plos.org The genetic information for these proteins is encoded in mRNA transcripts. plos.org Studies exploring venom composition and evolution often involve obtaining full-length venom protein cDNA sequences from venom-derived mRNA, providing insights into the expressed toxins. plos.org While specific details on the Mmab gene expression directly related to this compound in Dendroaspis jamesonii are not extensively detailed in the provided results, research on gene expression in other organisms and for other snake venom components (like snake venom metalloproteinases, SVMPs) provides a general framework. jax.orgmdpi.comoup.com For instance, studies on SVMPs highlight the importance of gene families and duplication events in generating toxin diversity. frontiersin.orgmdpi.com The presence of this compound as a distinct protein in Dendroaspis jamesonii venom implies the existence of a specific gene encoding its precursor protein within the snake's genome. The structural relationship of this compound to short neurotoxins suggests a potential evolutionary origin from a common ancestral gene, followed by divergence and acquisition of the RGD motif and associated anti-platelet activity. nih.gov
Post-Translational Processing and Maturation of this compound
Snake venom proteins undergo significant post-translational modifications (PTMs) after translation from mRNA. mdpi.comthermofisher.com These modifications are crucial for the proper folding, stability, localization, and activity of the mature toxins. mdpi.commdpi.comthermofisher.com this compound, being a peptide of 59 residues with four disulfide linkages, clearly undergoes disulfide bond formation as a key PTM. nih.gov The formation of these disulfide bonds is essential for establishing the characteristic three-dimensional structure of this compound, which resembles that of short neurotoxins. nih.gov
While the provided information does not offer a step-by-step breakdown of this compound's specific post-translational pathway, general PTMs observed in snake venom proteins include glycosylation, proteolytic cleavage, and disulfide bond formation. mdpi.commdpi.comthermofisher.com Many snake venom proteins are synthesized as precursor forms, which include a signal peptide for directing the protein to the endoplasmic reticulum and potentially pro-domains that are cleaved off during maturation. d-nb.infomdpi.com For example, disintegrins, which are also RGD-containing proteins found in snake venoms, are generated by the proteolysis of snake venom metalloproteinases (SVMPs) precursors. mdpi.commdpi.com Similarly, this compound is likely synthesized as a precursor protein that undergoes proteolytic processing to yield the mature 59-residue peptide. The presence of a 21-residue signal peptide has been observed in the precursor protein of other three-finger toxins. d-nb.info
Other PTMs like glycosylation are known to influence the biochemical properties of venom glycoproteins, such as folding, stability, solubility, and ligand binding. mdpi.com While it is not explicitly stated whether this compound is glycosylated, this is a common PTM in snake venom proteins. mdpi.comannualreviews.org
Comparative Biosynthetic Analysis of this compound with Related Toxins
This compound's structural and functional characteristics provide a basis for comparative biosynthetic analysis with related toxins, particularly short neurotoxins and disintegrins. This compound shares structural similarities with short-chain postsynaptic neurotoxins from other Elapidae venoms, suggesting a common evolutionary origin from a three-finger toxin (3FTx) scaffold. nih.govmdpi.comresearchgate.net 3FTxs are a major class of low-mass toxins found in elapid venoms, characterized by a stable scaffold formed by three major loops and conserved cysteine residues forming disulfide bonds. mdpi.comresearchgate.net The biosynthesis of 3FTxs involves the expression of genes encoding precursor proteins, followed by post-translational processing, including signal peptide cleavage and disulfide bond formation.
Disintegrins, primarily found in Viperidae venoms, are another group of RGD-containing proteins that inhibit platelet aggregation by targeting GP IIb-IIIa. mdpi.comtandfonline.comresearchgate.net Unlike this compound, disintegrins are typically generated by the proteolytic cleavage of higher molecular weight SVMP precursors. mdpi.commdpi.com While both this compound and disintegrins target the same receptor via an RGD motif, their distinct biosynthetic origins (3FTx precursor for this compound vs. SVMP precursor for disintegrins) highlight convergent evolution, where similar functional properties are achieved through different evolutionary pathways and precursor molecules. frontiersin.orgmdpi.com
The presence of the RGD sequence in this compound, which is absent in the related short neurotoxins, suggests a genetic event, possibly a mutation or recombination, that introduced this motif into a 3FTx gene, leading to the evolution of its anti-platelet activity. nih.gov Comparative genomic and transcriptomic studies of Dendroaspis species and other elapids could provide further insights into the specific genetic events and regulatory mechanisms underlying this compound expression and the evolution of its unique function.
Compound Names and PubChem CIDs
Synthetic Methodologies and Chemical Synthesis of Mambin and Analogues
Solid-Phase Peptide Synthesis Approaches for Mambin Analogues
Solid-phase peptide synthesis (SPPS), a methodology that revolutionized peptide chemistry, is a primary approach for the synthesis of peptides, including analogues of snake venom disintegrins like this compound. This technique involves the stepwise addition of amino acid residues to a growing peptide chain anchored to an insoluble solid support or resin. The key advantage of SPPS is the simplification of purification steps, as excess reagents and by-products can be removed by simple filtration and washing of the resin after each coupling cycle. uni.lunih.gov
The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy is a commonly used protecting group scheme in SPPS for the synthesis of therapeutic peptides and analogues. arxiv.orgwikipedia.org This method utilizes the Fmoc group for temporary Nα-amino protection, which is removed under mild basic conditions, typically using piperidine. Side-chain functional groups are protected with labile groups that are stable to the conditions of Fmoc removal but can be cleaved simultaneously with the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). uni.lu
While specific detailed protocols for the SPPS of this compound were not extensively detailed in the examined literature, studies on the synthesis of analogues of related snake venom disintegrins, such as decorsin and RGD peptides derived from kistrin (B590482) and dendroaspin, highlight the applicability of SPPS in this field. For instance, decorsin analogues have been successfully synthesized using solid-phase methodology on a 4-hydroxymethylphenoxymethyl-co-polystyrene–1% divinylbenzene (B73037) resin. researchgate.net The synthesis of decorsin analogues with proline substitutions by alanine (B10760859) demonstrated the effectiveness of SPPS, yielding crude synthetic peptides with high purities (90% for P23A decorsin, 86% for P24A decorsin, and 82% for P23,24A decorsin) before purification. researchgate.net The synthesis of 13-amino-acid RGD peptides, derived from kistrin and dendroaspin, as linear and cyclic forms also utilized chemical synthesis, implying the use of solid-phase techniques for chain elongation. nih.gov
Automated peptide synthesizers utilizing SPPS technology allow for the parallel synthesis of multiple peptide sequences, facilitating the creation of libraries of analogues for structure-activity relationship studies. wikipedia.org This is particularly valuable for exploring modifications to the amino acid sequence of this compound to understand their impact on integrin binding and other biological activities.
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (LPPS) is an alternative to SPPS, where the peptide chain is assembled in a homogeneous solution. This method has historically been more arduous and laborious compared to SPPS, often requiring extensive purification steps, such as recrystallization or column chromatography, after each amino acid coupling reaction. uni.lu
Despite the challenges, solution-phase synthesis offers advantages for large-scale production and the synthesis of certain types of peptides or modified amino acids that may be less compatible with solid-phase supports or cleavage conditions. LPPS relies heavily on efficient coupling reagents to facilitate the formation of peptide bonds by activating the carboxyl group of the incoming amino acid. mdpi.com Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), which are effective and cost-efficient for small to medium-scale synthesis. mdpi.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to minimize racemization and enhance reaction efficiency. mdpi.com
While general strategies for solution-phase peptide synthesis are well-established, including recent advancements like the Group-Assisted Purification (GAP) chemistry which aims to reduce the need for traditional chromatography kursk-vestnik.runih.gov, specific details regarding the application of solution-phase synthesis for this compound or its analogues were not found within the scope of the consulted literature. Research on this compound synthesis primarily focuses on or implies solid-phase approaches, particularly in the context of creating analogues of related disintegrins.
Chemo-Enzymatic Synthesis Techniques for this compound
Chemo-enzymatic synthesis involves the combination of chemical reactions with enzymatic transformations to synthesize target molecules. This approach can offer advantages such as high specificity, milder reaction conditions, and reduced environmental impact compared to purely chemical methods. Enzymes, such as proteases or ligases, can be employed to catalyze peptide bond formation or modification.
However, based on the comprehensive search of the provided literature, there is no specific information detailing the application of chemo-enzymatic synthesis techniques for the production of this compound or its analogues. The reviewed studies on this compound and related disintegrins primarily describe chemical synthesis methods, particularly solid-phase approaches, for their preparation and the generation of analogues. While chemo-enzymatic methods are utilized in the synthesis of various other complex molecules, including other peptides or modified compounds 36.112.18nih.govnih.govnih.govnih.govidrblab.net, their specific use for synthesizing this compound was not identified in the available information.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Arginyl-glycyl-aspartic acid | 104802 |
| Barbourin | 448812 |
| Echistatin | 16132434 |
| Echistatin beta | 56842039 |
| Kistrin | 56842075 |
| This compound | Not found |
| Decorsin | Not found |
| Bitistatin | Not found |
| Albolabrin | Not found |
| Mabinlin II | Not found |
Synthesis Yields and Purity for Related Peptides Synthesized by SPPS
| Peptide Synthesized | Synthesis Method | Yield (Crude) | Purity (Crude) | Reference |
| Mabinlin II A chain (33 residues) | Stepwise Fmoc solid-phase | 5.9% | Not specified | scribd.com |
| Mabinlin II B chain (72 residues) | Stepwise Fmoc solid-phase and fragment condensation | 6.0% | Not specified | scribd.com |
| Decorsin analogue P23A | Solid-phase (Fmoc) | 90% | Not specified | researchgate.net |
| Decorsin analogue P24A | Solid-phase (Fmoc) | 86% | Not specified | researchgate.net |
| Decorsin analogue P23,24A | Solid-phase (Fmoc) | 82% | Not specified | researchgate.net |
| Bombesin analogs | Solid-phase (HMBA resin) | 13-32% | 91-97% |
Structure Activity Relationship Sar Studies of Mambin
Mutational Analysis of Key Amino Acid Residues (e.g., RGD motif)
The RGD motif is a well-established recognition sequence found in many extracellular matrix proteins that bind to integrins, a superfamily of cell-adhesion receptors. wikipedia.orgfrontiersin.org GP IIb-IIIa, the target of mambin, is an integrin primarily expressed on platelets, playing a critical role in platelet aggregation by binding to ligands such as fibrinogen, fibronectin, and von Willebrand factor, many of which contain the RGD sequence. nih.govwikipedia.orgreading.ac.uk
This compound contains an RGD sequence, which is found in protein ligands that bind to GP IIb-IIIa. nih.gov This motif is considered crucial for this compound's inhibitory activity against platelet aggregation and the binding of GP IIb-IIIa to immobilized fibrinogen. nih.gov Studies on other RGD-containing peptides and proteins have demonstrated that the RGD motif is a minimal integrin-binding sequence, and modifications or mutations within or flanking this sequence can significantly impact binding affinity and selectivity for different integrins. nih.govresearchgate.net For instance, replacing the aspartate in the RGD motif with asparagine (RGN) or mutating it to RGE or RGA has been shown to affect integrin binding in other contexts. nih.govspringernature.com While specific detailed mutational analyses of individual amino acid residues within this compound beyond the presence and importance of the RGD motif are not extensively described in the provided search results, the general principles established for other RGD-containing proteins highlight the critical role of these residues for integrin interaction and biological activity. The precise contribution of each residue within the RGD sequence and its flanking amino acids in this compound's specific interaction with GP IIb-IIIa would typically be investigated through targeted mutagenesis, altering residues and assessing the resulting changes in binding affinity and functional inhibition.
Role of Disulfide Linkages in this compound's Functional Conformation
The presence of four disulfide bridges in this compound suggests they are essential for maintaining the correct folding and structural integrity required for its activity as a GP IIb-IIIa antagonist. Similar disulfide-rich proteins, such as other snake venom toxins and proteins like mabinlin II or the SARS-CoV-2 spike protein, rely heavily on disulfide bonds for their stable structure and proper function. nih.govuniprot.orgresearchgate.netresearchgate.netplos.orgacs.orguq.edu.au Cleavage or reduction of disulfide bridges in such proteins often leads to unfolding and a complete loss of biological activity. nih.govresearchgate.net While the specific connectivity of the four disulfide bonds in this compound and detailed studies on the impact of their disruption on this compound's conformation and activity are not explicitly detailed in the provided abstracts, their presence is a defining structural feature that, by analogy with other disulfide-rich proteins, is undoubtedly crucial for stabilizing the functional presentation of key binding elements, such as the RGD motif.
Contributions of Specific Structural Domains to this compound's Biological Activity
This compound is structurally related to the short-chain neurotoxins found in other Elapidae venoms, sharing approximately 47% sequence similarity. nih.gov These neurotoxins typically act as nicotinic antagonists. nih.gov Despite this structural similarity and common origin, this compound functions as a GP IIb-IIIa antagonist and platelet aggregation inhibitor, a distinct biological activity from the neurotoxic effects of its relatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate chemical structure to biological activity. wikipedia.orgacs.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net QSAR seeks to identify and quantify the structural features or physicochemical properties of compounds that are correlated with their observed biological effects. wikipedia.orgacs.orgresearchgate.net This information can then be used to predict the activity of new or untested compounds and to guide the design of analogues with improved properties. wikipedia.orgnih.govnih.govresearchgate.net
QSAR studies typically involve assembling a dataset of compounds with known structures and biological activities, calculating molecular descriptors that capture relevant structural and physicochemical information, and then developing a statistical model that correlates these descriptors with activity. frontiersin.orgnih.govtes.com While QSAR is widely applied in drug discovery for small molecules, the principles can also be extended to peptides and proteins, although the complexity of their structures and the nature of their interactions (e.g., protein-protein interactions) present unique challenges. researchgate.netup.ptresearchgate.net Studies have applied QSAR to peptides, including RGD-containing peptides, to understand the structural dependence of their activity. nih.govjh.edu
Biological Activities and Mechanistic Investigations of Mambin in Vitro and Ex Vivo Models
Integrin Receptor Antagonism by Mambin
This compound acts as an antagonist of certain integrin receptors, interfering with their ability to bind to their natural ligands. nih.govgoogle.com.namdpi.comhaematologica.orgdoria.fi
Specificity for Glycoprotein (B1211001) IIb-IIIa (αIIbβ3)
A key finding in the study of this compound is its potent and specific antagonism of the platelet glycoprotein IIb-IIIa (αIIbβ3) receptor. nih.govgoogle.com.namdpi.comdoria.finih.gov This integrin, also known as the fibrinogen receptor, is highly expressed on the surface of platelets and plays a critical role in platelet aggregation by binding to fibrinogen and von Willebrand factor, forming bridges between activated platelets. haematologica.orgpharmgkb.orgwikipedia.orgnih.gov
In vitro studies have demonstrated that this compound effectively inhibits the binding of purified platelet GP IIb-IIIa to immobilized fibrinogen. nih.gov The concentration of this compound required to achieve 50% inhibition (IC50) of this binding has been determined. nih.gov
In Vitro Inhibition of GP IIb-IIIa Binding by this compound
| Target Interaction | Assay Type | IC50 (nM) | Reference |
| Purified GP IIb-IIIa binding to fibrinogen | Solid-phase binding assay | 3.1 ± 0.8 | nih.gov |
The presence of the RGD sequence within this compound is crucial for its interaction with GP IIb-IIIa, as this motif is recognized by the ligand-binding site of this integrin. nih.govgoogle.com.na
Interaction with other Integrin Subtypes (e.g., αvβ3, α5β1)
While this compound exhibits high specificity for GP IIb-IIIa, research has also explored its potential interactions with other integrin subtypes, such as αvβ3 and α5β1. mdpi.comhaematologica.org Integrin αvβ3, also known as the vitronectin receptor, is involved in cell adhesion to various extracellular matrix proteins, including vitronectin, fibronectin, and fibrinogen. google.com.nanih.govrndsystems.comwikipedia.org Integrin α5β1 is a primary receptor for fibronectin. haematologica.orgnih.gov
Studies have indicated that this compound, like some disintegrins, can interact with integrins other than αIIbβ3, although often with different binding affinities and selectivity. ebm-journal.org For instance, some studies suggest that this compound can inhibit cell adhesion to vitronectin, implying interaction with αvβ3. ebm-journal.org However, the potency and specificity of this compound for these other integrins are generally lower compared to its activity against αIIbβ3. ebm-journal.org
This compound-Mediated Platelet Aggregation Inhibition Mechanisms
This compound's ability to inhibit platelet aggregation is a direct consequence of its antagonism of the GP IIb-IIIa receptor. nih.govresearchgate.netgoogle.com.nadoria.fi Platelet aggregation is a critical step in hemostasis and thrombosis, mediated by the binding of fibrinogen to activated GP IIb-IIIa receptors on the platelet surface. haematologica.orgpharmgkb.orgwikipedia.orgnih.gov
By binding to the GP IIb-IIIa receptor, this compound blocks the interaction of fibrinogen and other adhesive proteins with the platelet surface, thereby preventing the formation of platelet aggregates. nih.govpharmgkb.orgnih.gov This inhibitory effect has been demonstrated in vitro using various platelet agonists, such as ADP. nih.govsnmjournals.org
In vitro studies measuring ADP-induced platelet aggregation have shown that this compound is a potent inhibitor. nih.gov The IC50 value for this compound's inhibition of ADP-induced platelet aggregation has been determined. nih.gov
In Vitro Inhibition of Platelet Aggregation by this compound
| Platelet Agonist | Assay Type | IC50 (nM) | Reference |
| ADP | Platelet aggregometry | 172 ± 22 | nih.gov |
This mechanism of action is similar to that of disintegrins, another class of snake venom proteins that target GP IIb-IIIa. ebm-journal.orgtandfonline.comnih.gov
Receptor Binding Kinetics and Affinity Studies of this compound
Understanding the kinetics and affinity of this compound binding to its target receptors, particularly GP IIb-IIIa, is crucial for characterizing its pharmacological profile. Binding kinetics describe the rates of association (k_on) and dissociation (k_off) between a ligand (this compound) and its receptor, while binding affinity (often represented by the equilibrium dissociation constant, K_D) reflects the strength of this interaction at equilibrium. bmglabtech.combmglabtech.comcsmres.co.uk
Studies have investigated the affinity of this compound for purified platelet GP IIb-IIIa. nih.govgoogle.com.na The IC50 value for inhibiting fibrinogen binding to GP IIb-IIIa provides an indication of this compound's affinity for this receptor. nih.gov A lower IC50 value generally correlates with a higher binding affinity. doria.fi
While specific detailed kinetic rate constants (k_on and k_off) for this compound binding to GP IIb-IIIa are not extensively detailed in the provided context, the reported IC50 values in binding and functional assays indicate a relatively high affinity for GP IIb-IIIa. nih.gov The RGD sequence within this compound is a key determinant of this binding interaction. nih.govgoogle.com.na
Cellular Pathway Modulation by this compound
This compound's primary mechanism involves blocking ligand binding to integrin receptors, particularly GP IIb-IIIa. This antagonism can indirectly modulate downstream cellular signaling pathways that are typically activated upon integrin ligation. haematologica.orgpharmgkb.orgwikipedia.org
In activated platelets, GP IIb-IIIa clustering and ligand binding trigger "outside-in" signaling events that reinforce platelet activation, lead to cytoskeletal reorganization, and contribute to granule secretion. haematologica.orgpharmgkb.org By preventing ligand binding to GP IIb-IIIa, this compound would effectively inhibit these downstream signaling cascades. While the provided information focuses on the receptor blockade, it is implied that pathways linked to GP IIb-IIIa activation, such as those involving tyrosine kinases and cytoskeletal proteins, would be affected by this compound treatment in cellular models. haematologica.orgpharmgkb.org
However, specific detailed studies explicitly outlining the modulation of intracellular signaling pathways by this compound beyond the direct consequence of integrin blockade are not prominently featured in the provided search results.
Comparative Pharmacological Profiling of this compound with Other Three-Finger Toxins (3FTx) and Disintegrins
This compound belongs to the three-finger toxin (3FTx) family, a diverse group of proteins found primarily in Elapid snake venoms. nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net It also shares functional similarities with disintegrins, another family of integrin antagonists found in snake venoms, predominantly from Viperidae snakes. doria.fipharmgkb.orgebm-journal.orgtandfonline.comnih.govresearchgate.netmicrofluidics-innovation-center.com132.248.9
Structurally, this compound is related to short-chain neurotoxins (a type of 3FTx) but is distinct due to the presence of the RGD sequence, which is characteristic of many disintegrins and mediates binding to RGD-dependent integrins like GP IIb-IIIa and αvβ3. nih.govgoogle.com.naebm-journal.orgnih.govnih.gov Disintegrins are generally cysteine-rich peptides that inhibit integrin function by binding to the RGD-binding site. ebm-journal.orgtandfonline.comnih.govnih.gov
Comparisons with other 3FTxs highlight this compound's unique function. Many 3FTxs are neurotoxic, targeting acetylcholine (B1216132) receptors or ion channels. nih.govfrontiersin.orgresearchgate.net this compound, with its RGD motif and integrin-targeting activity, represents a departure from the typical neurotoxic profile of many other Elapid 3FTxs, suggesting a convergent evolution of function despite structural relationships. nih.govfrontiersin.org Some 3FTxs have been identified with other activities, including cardiotoxicity or effects on ion channels and GPCRs, further illustrating the functional diversity within this family. doria.fifrontiersin.orgmdpi.comresearchgate.netdtic.mildtic.milresearchgate.net
While disintegrins like echistatin, kistrin (B590482), and flavoridin (B1178029) are known for their potent integrin antagonism, including activity against αvβ3 and α5β1 in addition to αIIbβ3, the specific comparative potency and selectivity profiles of this compound across a broad panel of integrins relative to various disintegrins are areas of ongoing research. ebm-journal.orgnih.govnih.gov
Comparative Features of this compound, Other 3FTxs, and Disintegrins
| Feature | This compound (3FTx) | Other 3FTxs (Typical) | Disintegrins (Typical) |
| Origin Snake Family | Elapidae | Elapidae | Viperidae (Predominantly) |
| Presence of RGD Motif | Yes | No (Typically) | Yes (Many) |
| Primary Target | Integrin αIIbβ3 | Nicotinic AChR, Ion Channels, etc. | Integrins (αIIbβ3, αvβ3, etc.) |
| Main Activity | Platelet aggregation inhibition | Neurotoxicity, Cardiotoxicity, etc. | Platelet aggregation inhibition, Anti-adhesion |
| Structural Fold | Three-finger fold | Three-finger fold | Disintegrin fold |
This comparative profiling underscores this compound's unique position as a 3FTx with potent integrin-antagonist activity, functionally overlapping with disintegrins despite originating from a different snake family and having a distinct structural class within the broader context of venom proteins. nih.govtandfonline.comnih.govfrontiersin.org
Analogues, Derivatives, and Designed Peptidomimetics of Mambin
Naturally Occurring Mambin Analogues and Related Three-Finger Toxins
Naturally occurring analogues of this compound include other three-finger toxins found in snake venoms, particularly within the Dendroaspis genus, which share the characteristic 3FTx fold but possess varied pharmacological activities. The diversity in function among 3FTxs arises from subtle variations in their amino acid sequences and loop structures. nih.gov
Dendroaspin, also isolated from the venom of Dendroaspis jamesoni kaimosae, is mentioned as being synonymous with this compound and shares the RGD motif, which is often involved in interactions with integrin receptors like glycoprotein (B1211001) IIb-IIIa. nih.gov, nih.gov Thrombostatin, another 3FTx containing the RGD motif, is found in the venom of Dendroaspis angusticeps. nih.gov These toxins highlight a shared functional motif among related mamba 3FTxs that target platelet aggregation.
Other 3FTxs from Dendroaspis species demonstrate the functional diversity within this family. For instance, mambalgins from Dendroaspis polylepis polylepis are 3FTxs that act as potent analgesics by inhibiting acid-sensing ion channels (ASICs). nih.gov, researchgate.net, nih.gov, latoxan.com, idrblab.net Muscarinic toxins (MTs), such as MTx7 and MTx2 from Dendroaspis angusticeps, target muscarinic acetylcholine (B1216132) receptors with high affinity and selectivity. latoxan.com, daneshyari.com, cenmed.com AdTx1, also from Dendroaspis angusticeps, is a selective alpha-1A adrenoceptor antagonist. latoxan.com, guidetoimmunopharmacology.org, latoxan.com
These naturally occurring analogues, while sharing the common 3FTx fold, exhibit distinct target specificities and biological effects, providing valuable insights into the structure-activity relationships within this toxin family.
A summary of some naturally occurring this compound analogues and related three-finger toxins is presented in the table below:
| Toxin Name | Source Species | Primary Target(s) | Key Motif (if applicable) |
| This compound/Dendroaspin | Dendroaspis jamesoni kaimosae | Glycoprotein IIb-IIIa | RGD |
| Thrombostatin | Dendroaspis angusticeps | Glycoprotein IIb-IIIa | RGD |
| Mambalgins | Dendroaspis polylepis polylepis | Acid-Sensing Ion Channels (ASICs) | Not specified |
| Muscarinic Toxins | Dendroaspis angusticeps | Muscarinic Acetylcholine Receptors | Not specified |
| AdTx1 | Dendroaspis angusticeps | Alpha-1A Adrenoceptor | Not specified |
Synthetic this compound Derivatives with Modified Activities
The creation of synthetic derivatives involves modifying the chemical structure of a natural compound to alter its properties, such as activity, selectivity, or stability. citeab.com, nih.gov, scribd.com, daneshyari.com, Structure-Activity Relationship (SAR) studies are fundamental to this process, aiming to understand how specific structural changes influence biological activity. scribd.com,,, daneshyari.com,
While the principles of designing synthetic derivatives and conducting SAR studies are well-established for various compound classes, including peptides and toxins, specific detailed research findings on synthetic this compound derivatives with intentionally modified activities are not prominently available in the consulted literature. Research on synthetic 3FTxs in general exists, but often focuses on reproducing the native toxin or exploring fragments rather than creating novel derivatives of this compound with altered pharmacological profiles. researchgate.net, nih.gov
However, the understanding gained from studying naturally occurring this compound analogues and other 3FTxs provides a basis for hypothetical modifications. For instance, the presence of the RGD motif in this compound and thrombostatin suggests that modifications to this sequence or its surrounding residues could impact their interaction with integrins. Similarly, altering residues in the loops of the three-finger fold, which are known to be involved in target binding for many 3FTxs, could lead to changes in affinity or specificity. labsolu.ca, nih.gov, nih.gov
The synthesis of peptide derivatives often involves techniques like amino acid substitutions, additions, deletions, or chemical modifications to the peptide backbone or side chains. These modifications can influence the molecule's conformation, charge distribution, hydrophobicity, and stability, thereby affecting its interaction with its biological target. While specific examples for this compound derivatives with modified activities were not found, the general strategies employed in peptide medicinal chemistry would be applicable.
Design and Synthesis of this compound-Inspired Peptidomimetics
Peptidomimetics are molecules that mimic the biological activity of a peptide but are typically non-peptidic in nature or have significant modifications to the peptide backbone. daneshyari.com, latoxan.com,,, The design of peptidomimetics is a strategy employed to overcome some of the limitations of peptide therapeutics, such as poor oral bioavailability, rapid degradation by proteases, and short half-lives.
The design process often involves identifying the key structural elements or pharmacophores of the parent peptide that are crucial for its interaction with its target and then designing a non-peptidic scaffold that presents these features in a similar spatial arrangement. daneshyari.com, latoxan.com,, This can involve mimicking secondary structures (like alpha-helices or beta-turns) or the presentation of key amino acid side chains. daneshyari.com
Specific research detailing the design and synthesis of peptidomimetics inspired by this compound was not found in the consulted literature. However, the concept is highly relevant given this compound's therapeutic potential as an anticoagulant. Developing small-molecule peptidomimetics that mimic this compound's ability to inhibit glycoprotein IIb-IIIa could lead to orally bioavailable and more stable antithrombotic agents.
The RGD motif, critical for this compound's activity, has been a common pharmacophore mimicked in the design of peptidomimetics targeting integrins. nih.gov Therefore, this compound-inspired peptidomimetics would likely focus on presenting a similar RGD-like structure or the key residues involved in glycoprotein IIb-IIIa binding within a stable, non-peptidic scaffold.
Synthesis of peptidomimetics can involve various organic chemistry techniques to construct the desired non-peptidic core and append the necessary functional groups that mimic the peptide's side chains. daneshyari.com,,, The goal is to create molecules that retain the desired biological activity of this compound while possessing improved pharmacokinetic properties. While specific examples of this compound-inspired peptidomimetics were not identified, the general strategies in peptidomimetic design, such as scaffold hopping, cyclization, and incorporation of non-natural amino acids or linkers, would be applicable to create molecules that functionally mimic this compound.
Advanced Analytical and Detection Methodologies for Mambin
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the purification and analysis of peptides and proteins, including those found in snake venoms. Its versatility allows for the separation of complex mixtures based on various properties, depending on the stationary phase and mobile phase employed. Reversed-phase HPLC (RP-HPLC) is particularly common for peptide analysis due to its ability to separate molecules based on hydrophobicity.
In the context of snake venomics, RP-HPLC is widely used as a key step in isolating individual peptide components from crude venom. This process is crucial for obtaining purified mambin for subsequent detailed characterization and functional studies. The separation achieved by RP-HPLC allows for the assessment of the purity of a this compound sample by identifying and quantifying potential contaminants. The elution profile generated during an RP-HPLC run, typically monitored by UV detection at wavelengths such as 214 nm (for peptide bonds) or 280 nm (for aromatic amino acids), provides a chromatographic fingerprint of the sample. The area under the peak corresponding to this compound can be used for its quantification, provided appropriate calibration standards are used.
While specific detailed data on the application of HPLC solely for this compound's purity assessment and quantification is not extensively available in the provided search results, the general application of RP-HPLC in snake venom peptide purification and analysis is well-documented. For instance, RP-HPLC was used in the purification of calciseptine, another peptide from mamba venom, highlighting its utility in isolating such components.
HPLC can be coupled with other detectors, such as mass spectrometers, to provide further information for identification and quantification.
Mass Spectrometry (MS) for Characterization and Quantification
Mass Spectrometry (MS) is an indispensable tool in the characterization and quantification of peptides, offering high sensitivity and specificity. In venomics, MS plays a critical role in determining the molecular mass of venom components, confirming amino acid sequences, identifying post-translational modifications, and quantifying peptides and proteins within complex venom mixtures.
Mass spectrometry was specifically utilized in the characterization of this compound, contributing to the determination of its complete amino acid sequence. This compound is known to be 59 residues in length and contains four disulfide linkages. MS techniques, particularly those involving fragmentation (tandem MS or MS/MS), are vital for sequencing peptides and mapping disulfide bonds. By analyzing the mass-to-charge ratio (m/z) of intact peptides and their fragments, researchers can deduce the amino acid sequence and the connectivity of disulfide bridges, which are crucial for the peptide's structure and function.
Quantitative mass spectrometry approaches, such as those based on peptide-area or using internal standards, can be applied to determine the relative or absolute abundance of this compound in a sample, such as crude venom or a purified fraction. The Multi-Attribute Method (MAM), which often employs LC-MS, allows for the simultaneous monitoring and quantification of multiple critical quality attributes of biopharmaceuticals, a principle applicable to the comprehensive analysis of purified peptides like this compound.
While detailed mass spectra specifically of this compound were not provided in the search results, the successful determination of its amino acid sequence and the general application of MS in snake venomics for peptide characterization and quantification underscore its importance in this compound research.
Immunoassays for this compound Detection and Quantification
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying specific antigens or antibodies in biological samples, relying on the highly specific binding between antibodies and their target molecules. In the field of venomics and snakebite management, immunoassays are used for detecting snake venom in patient samples and for quantifying antibodies in antivenoms.
Developing a specific immunoassay for this compound would involve generating antibodies that selectively bind to this compound. These antibodies could then be used in various immunoassay formats (e.g., sandwich ELISA) to detect and quantify this compound in different matrices. A sandwich ELISA, for instance, typically uses a capture antibody immobilized on a solid phase and a detection antibody labeled with an enzyme. The amount of bound this compound is then proportional to the signal generated by the enzyme activity after adding a substrate.
While the provided search results discuss the use of ELISA for detecting and quantifying snake venoms and venom components in general, and one result mentions ELISA in the context of snake venom research that includes "this compound" geographically, there is no specific mention or description of a developed immunoassay specifically targeting this compound peptide. However, the principles and established methods for developing immunoassays for other snake venom components are directly applicable to this compound. Such an assay, if developed, could be valuable for studying this compound's distribution, pharmacokinetics (if applicable), or for quality control of purified this compound preparations.
Biophysical Techniques for this compound Ligand-Receptor Interaction Studies
Biophysical techniques are essential for gaining a quantitative understanding of the interactions between molecules, such as the binding of this compound to its target receptor, glycoprotein (B1211001) GP IIb-IIIa. These techniques can provide insights into binding affinity, kinetics (association and dissociation rates), stoichiometry, and the thermodynamics of the interaction.
Surface Plasmon Resonance (SPR) is a label-free technique commonly used to study real-time binding events between a ligand immobilized on a sensor surface and an analyte flowing over the surface. SPR can determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the interaction. To study the interaction between this compound and GP IIb-IIIa using SPR, one of the molecules (either this compound or GP IIb-IIIa) would be immobilized on the sensor chip, and solutions of the binding partner at various concentrations would be injected. The resulting sensorgrams, which plot response versus time, provide data on the binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) is another powerful label-free technique that directly measures the heat released or absorbed upon molecular binding. ITC experiments involve titrating a solution of one binding partner into a solution of the other, and the heat changes are precisely measured. This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), providing a complete thermodynamic profile of the interaction. ITC can reveal the driving forces behind the binding event.
While the provided search results establish that this compound is a GP IIb-IIIa antagonist and discuss the general application of SPR and ITC for studying protein-ligand interactions, specific detailed studies using SPR or ITC to characterize the binding kinetics and thermodynamics of this compound with purified GP IIb-IIIa were not found within the search results. However, these techniques are standard for characterizing such biomolecular interactions and would be applicable to a detailed study of the this compound-GP IIb-IIIa interaction.
Other biophysical techniques mentioned in the general context of ligand-receptor interactions include Microscale Thermophoresis (MST), Biolayer Interferometry (BLI), and various spectroscopic methods, which could also potentially be applied to study this compound binding.
Research Applications and Tool Development Utilizing Mambin
Mambin as a Molecular Probe for Integrin Biology Research
This compound serves as a significant molecular probe, particularly in the study of integrin biology researchgate.net. It is recognized as a potent antagonist of the glycoprotein (B1211001) IIb-IIIa integrin, also known as αIIbβ3 integrin csic.esdntb.gov.ua. This integrin is predominantly found on platelets and plays a critical role in platelet aggregation, a key process in hemostasis and thrombosis bio-rad-antibodies.com. By specifically targeting and inhibiting αIIbβ3, this compound can interfere with platelet aggregation, providing researchers with a tool to investigate the mechanisms of this process and the function of this specific integrin csic.es.
Furthermore, this compound has been shown to inhibit the adhesive functions mediated by the collagen-binding a2b1 integrin researchgate.net. This indicates a broader utility of this compound as a probe for studying different integrin subtypes and their diverse roles in cellular adhesion to extracellular matrix components like collagen bio-rad-antibodies.comresearchgate.net. The use of molecular probes like this compound allows for the manipulation and study of specific biological targets, aiding in the elucidation of complex cellular pathways and interactions researchgate.netbiorxiv.org.
Utilization of this compound in In Vitro Assay Development
The potent inhibitory activity of this compound on platelet aggregation makes it particularly useful in the development and application of in vitro assays researchgate.net. Assays designed to measure platelet function and aggregation are essential tools in hemostasis research and drug discovery aimed at preventing thrombosis pharmaron.compeplobio.com. This compound's ability to inhibit ADP-induced platelet aggregation, for instance, can be utilized in in vitro assay systems to study antiplatelet effects or to screen for new anti-thrombotic agents researchgate.net.
In vitro assays provide a controlled environment to study the biological effects of compounds and develop reliable test systems to evaluate potential drug candidates pharmaron.compeplobio.com. The application of this compound in such assays allows for detailed analysis of its interaction with platelets and integrins, contributing to a better understanding of its mechanism of action and facilitating the identification of other molecules that modulate these pathways researchgate.netpeplobio.com. While specific detailed protocols for this compound-based assay development were not extensively detailed in the search results, its known function strongly implies its use in standard in vitro platelet aggregation assays and potentially cell-based assays involving integrin-mediated adhesion researchgate.netpharmaron.compeplobio.com.
Contributions of this compound to Drug Discovery Paradigms and Target Identification (excluding clinical trials)
This compound's identification as a potent and specific inhibitor of the αIIbβ3 integrin has contributed to drug discovery paradigms by validating this integrin as a significant therapeutic target for antithrombotic strategies csic.esdntb.gov.ualiveonbiolabs.com. Natural toxins, including those from snake venoms like this compound, have historically been valuable sources of lead compounds and pharmacological tools in drug discovery naturalis.nl. The study of this compound's structure and its interaction with integrins provides insights that can inform the design of new small molecule inhibitors or peptide-based therapeutics targeting platelet aggregation liveonbiolabs.comresearchgate.net.
In the pre-clinical stages of drug discovery, identifying and validating therapeutic targets is a critical step liveonbiolabs.comnih.govdrugtargetreview.com. This compound's well-characterized activity against a key target in thrombosis highlights the potential of venom-derived compounds in this process naturalis.nlmdpi.com. Research into this compound's binding sites and mechanisms of inhibition can aid in the rational design and optimization of novel drug candidates aimed at preventing or treating thrombotic disorders, independent of clinical trial investigations liveonbiolabs.comnih.govfrontiersin.org.
Application of this compound in Proteomic and Toxinomic Studies
This compound is frequently identified and studied within the framework of proteomic and toxinomic analyses of snake venoms, particularly those from the Dendroaspis genus mdpi.compageplace.delstmed.ac.ukmdpi.comuniversiteitleiden.nlresearchgate.net. Proteomic studies aim to identify and quantify the complete set of proteins within a biological sample, while toxinomics specifically focuses on the toxin composition of venoms pageplace.delstmed.ac.uk. These studies utilize advanced mass spectrometry and chromatographic techniques to separate, identify, and characterize the various components present in venom mdpi.comresearchgate.net.
The inclusion of this compound in such studies contributes to a comprehensive understanding of the complex composition of mamba venoms and the relative abundance of different toxin families, such as 3FTxs mdpi.comlstmed.ac.ukmdpi.com. Proteomic and toxinomic analyses have revealed that 3FTxs, including this compound, are often abundant components in the venoms of elapid snakes mdpi.comlstmed.ac.uk. These studies not only help in cataloging the diverse array of toxins but also provide a basis for correlating specific toxins like this compound with observed pharmacological activities and potential therapeutic applications pageplace.deresearchgate.net.
Proteomic analyses have shown variations in the relative abundance of different protein families, including Kunitz-type inhibitors and 3FTxs like this compound, across different snake species and even within the same species mdpi.comlstmed.ac.uk. This highlights the importance of comprehensive toxinomic studies in understanding the functional diversity of venom components pageplace.de.
Evolutionary and Comparative Molecular Biology of Mambin
Phylogenetic Analysis of Mambin and Related Three-Finger Toxins
Phylogenetic analysis of 3FTxs, including this compound, reveals their evolutionary relationships and diversification within snake venom. These analyses typically involve comparing amino acid sequences to reconstruct evolutionary histories. Three-finger toxins are considered members of a larger superfamily of three-finger protein domains, which also includes non-toxic proteins found across various metazoans. latoxan.comnih.gov However, 3FTxs appear to be unique to snakes, primarily within the Caenophidia lineage. latoxan.com
Early phylogenetic work suggested that 3FTxs might have evolved from an ancestral ribonuclease, but more recent molecular phylogeny studies indicate their evolution from non-toxic three-finger proteins. latoxan.com Within the 3FTx family, phylogenetic studies have grouped toxins based on sequence similarity and functional properties. For instance, muscarinic, adrenergic, and dopaminergic toxins from mamba venoms may be grouped into a family called aminergic toxins, suggesting a specific radiation of ligands within these venoms. latoxan.comnih.gov
Phylogenetic analysis is crucial for understanding the diversification of 3FTxs and identifying functional sites. Studies combining traditional phylogenetic approaches with techniques like manual synteny analysis and machine learning have helped reconstruct the detailed evolutionary history of 3FTxs, identifying their immediate ancestor as a non-secretory LY6 protein unique to squamate reptiles. marefa.org Changes in molecular ecology, such as the loss of a membrane-anchoring domain and altered gene expression, are proposed to have facilitated the evolution of this important toxin family. marefa.org
Gene Duplication and Diversification in Snake Venom Evolution
Gene duplication is widely recognized as a primary mechanism driving the evolution and diversification of snake venom toxins, including the multigene families encoding 3FTxs. nih.govnih.govf15ijp.comnih.govnih.govnih.govwikipedia.orgrcsb.org This process provides raw genetic material for evolutionary innovation. Following duplication, one gene copy can retain its original function, while the duplicate is free to accumulate mutations and potentially evolve new functions (neofunctionalization) or partition ancestral functions (subfunctionalization). f15ijp.comnih.govnih.govlstmed.ac.uk
The diversity of snake venom toxins, where a relatively small number of gene families encode a large number of toxin components, is a direct outcome of these gene duplication events followed by structural and functional diversification. nih.govnih.gov Studies have shown that major toxin families like metalloproteinases, phospholipases A₂, and 3FTxs have all undergone gene duplication during their evolution. f15ijp.com
The "birth and death" model of gene evolution is often invoked to explain the diversification of snake venom toxin gene families. nih.govwikipedia.org This model involves frequent gene duplication and loss, with selection acting on the duplicated genes to generate functional diversity. Evidence suggests that lineage-specific duplication events have occurred, leading to the clustering of sequences from the same individual or species in phylogenetic analyses. f15ijp.com
While the traditional hypothesis proposed the duplication and recruitment of genes encoding body proteins into the venom gland, comparative transcriptomic analysis has also revealed that many proposed venom toxins are expressed in various body tissues of both venomous and non-venomous reptiles. rcsb.orglstmed.ac.uk This suggests that snake venom evolution may also involve the duplication and subfunctionalization of genes encoding existing salivary proteins, with subsequent restriction of expression to the venom gland. rcsb.orglstmed.ac.uk
Gene duplication events have led to the expansion of 3FTx loci. For example, the number of 3FTx loci has expanded significantly in elapid snakes compared to non-venomous snakes like pythons. nih.gov Selection, particularly positive selection, appears to have acted extensively on surface-exposed amino acid residues in these duplicated genes, facilitating the evolution of new protein functions. nih.govnih.gov
Structural and Functional Convergences of this compound with Other Bioactive Peptides
Despite a conserved three-finger fold structure, 3FTxs exhibit a remarkable range of biological activities by interacting with diverse molecular targets, including receptors, ion channels, and enzymes. nih.govlatoxan.comnih.govnih.govnih.govwikipedia.orgnih.gov This functional diversity, stemming from a common structural scaffold, is a key aspect of their evolutionary success.
The three-finger fold, characterized by three beta-stranded loops extending from a core stabilized by four conserved disulfide bonds, is not exclusive to snake venom toxins. latoxan.comnih.govwikipedia.org This fold is also observed in various other proteins, such as xenoxins, HEP21, mammalian Ly-6 alloantigens, urokinase-plasminogen activator receptor (uPAR), and complement regulatory protein CD59. nih.gov While these non-toxic proteins share the structural motif, their functions differ significantly from those of 3FTxs. This represents a case of structural conservation despite divergent functions.
Conversely, functional convergence can also be observed among snake venom toxins and other bioactive peptides. Different toxin families, sometimes with distinct structural folds, can evolve to target the same physiological pathways or receptors. nih.gov This can be driven by similar selective pressures related to prey capture or defense.
This compound itself provides an example of functional interaction with a specific target, interacting with platelet receptors. nih.govnih.gov Other mamba 3FTxs demonstrate diverse activities, such as muscarinic toxins (e.g., MT1, MT7) targeting muscarinic acetylcholine (B1216132) receptors latoxan.comnih.govnih.govwikipedia.orglstmed.ac.ukwikipedia.org, and mambalgins targeting acid-sensing ion channels (ASICs). latoxan.com
The ability of 3FTxs to recognize various molecular targets highlights the complexity of their structure-function relationships. Subtle changes in amino acid sequences, particularly in the loops, can significantly alter target specificity and biological activity. nih.govnih.gov The evolution of dimerization, as seen in some 3FTxs like synergistic-type toxins from mamba venom, further expands their structural and functional diversity. rcsb.org These dimeric structures, held together by interchain disulfide bonds and other interactions, represent an unusual quaternary structure that has evolved from noncovalent homodimers. rcsb.org
The study of structural and functional convergence among 3FTxs and other bioactive peptides provides valuable insights for understanding molecular evolution and can inform the discovery and design of novel molecules with desired pharmacological properties. nih.govmdpi-res.com
Future Directions and Emerging Research Avenues for Mambin
Unexplored Biological Targets and Mechanisms of Mambin Action
The primary identified biological target of this compound is the platelet integrin αIIbβ3 (GP IIb-IIIa), where it exerts its effect by preventing the binding of fibrinogen through its RGD motif. nih.govuniprot.orgnih.gov However, the complex nature of snake venoms, which contain a diverse array of bioactive molecules targeting numerous physiological systems, suggests that this compound might possess additional, as yet undiscovered, biological targets and mechanisms of action. nih.gov
This compound shares structural similarities with short-chain neurotoxins found in other elapid venoms. uniprot.orgnih.gov While this compound exhibits significantly lower neurotoxic activity compared to closely related neurotoxins like erabutoxin b, this structural resemblance raises questions about potential, albeit weaker or different, interactions with neurological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) or other components of the nervous system. nih.gov Future research could employ high-throughput screening assays and unbiased target identification techniques to explore potential binding partners beyond GP IIb-IIIa. Investigating interactions with other integrins or receptors involved in cell adhesion and signaling could reveal novel therapeutic possibilities or provide a more complete understanding of this compound's biological profile. Furthermore, exploring its effects on pathways related to inflammation, angiogenesis, or immune responses, given the multifaceted nature of many venom components, represents a promising avenue.
Advanced Computational and Structural Biology Approaches for this compound Research
Structural biology has provided initial insights into this compound's fold, revealing a beta-sheet structure characteristic of neurotoxins, with the RGD-containing loop positioned distinctly. uniprot.orgnih.gov The availability of structural data, such as the PDB entry 2LA1 for a this compound from D. jamesoni, provides a foundation for more advanced structural and computational studies.
Future research will heavily leverage advanced computational and structural biology techniques to gain a deeper understanding of this compound's structure-function relationships. Techniques such as high-resolution X-ray crystallography, cryo-electron microscopy, and advanced NMR spectroscopy can provide more detailed structural information, including dynamics and interactions with target molecules. Computational approaches, including molecular dynamics simulations, advanced protein-ligand docking, and de novo structure prediction using artificial intelligence (AI) models like AlphaFold, can be used to refine existing structural models, predict conformational changes upon binding, and model interactions with potential new targets. These methods can help elucidate the precise molecular mechanisms underlying this compound's activity and guide the rational design of variants with improved or altered properties. Computational structural biology is becoming increasingly powerful in understanding protein behavior and interactions at a molecular level.
Bioengineering and Directed Evolution of this compound Variants
Directed evolution is a powerful methodology that mimics natural selection in a laboratory setting to engineer proteins with desired characteristics, such as altered activity, specificity, or stability. This approach holds significant potential for developing novel this compound variants with tailored properties.
By introducing targeted or random mutations in the gene encoding this compound and selecting for variants with enhanced or altered functions, researchers can engineer this compound molecules with higher affinity for GP IIb-IIIa, modified selectivity towards different integrins, or even novel activities. For instance, directed evolution could be used to create variants that are more stable, easier to produce recombinantly, or have reduced off-target effects. The integration of machine learning with directed evolution is a rapidly advancing field that can accelerate the discovery of optimal protein sequences by building predictive models of sequence-function relationships. Bioengineering techniques are also crucial for the efficient recombinant expression and purification of this compound and its variants, which is essential for both fundamental research and potential therapeutic development.
Integration of this compound Research with Systems Biology Approaches
Understanding the full impact of this compound requires moving beyond the study of isolated interactions to investigate its effects within the context of complex biological systems. Systems biology approaches, which integrate data from various levels of biological organization, can provide a holistic view of how this compound perturbs biological networks.
Applying systems biology to this compound research could involve studying its effects on the entire coagulation cascade, analyzing changes in protein expression or signaling pathways in response to this compound exposure (using techniques like proteomics and phosphoproteomics), or modeling its impact on cellular behavior within complex tissue or organoid systems. nih.gov Venomics, a systems biology discipline that studies the complete repertoire of venom components, can help contextualize this compound within the complex mixture from which it originates and identify potential synergistic or antagonistic interactions with other venom components. nih.gov Computational systems biology models can integrate experimental data to simulate the effects of this compound on biological pathways and predict its behavior in vivo. This integrated approach can reveal unanticipated effects, identify critical nodes in affected networks, and provide a more comprehensive understanding of this compound's biological activities.
Q & A
Q. What structural characteristics of mambin contribute to its platelet aggregation inhibition?
this compound’s inhibitory activity stems from its unique structural features: a 59-residue peptide with four disulfide bonds stabilizing a β-sheet-rich fold, homologous to short neurotoxins but distinguished by an RGD motif critical for binding glycoprotein IIb-IIIa (GPIIb-IIIa). The RGD sequence enables competitive inhibition of fibrinogen binding to platelets, while the neurotoxin-like scaffold enhances stability and target specificity . Researchers should use circular dichroism (CD) spectroscopy to confirm β-sheet content and site-directed mutagenesis to isolate the RGD motif’s functional role.
Q. How does the RGD sequence in this compound compare to other GPIIb-IIIa antagonists?
Unlike Viperidae-derived antagonists (e.g., kistrin), this compound’s RGD loop is embedded in a neurotoxin-like framework, enabling dual functionality: GPIIb-IIIa antagonism and potential neuromodulatory effects. Comparative studies should employ molecular docking simulations to analyze binding affinity differences and functional assays (e.g., fibrinogen-binding inhibition) to quantify potency variations .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s pH-dependent analgesic effects across species?
this compound exhibits pH-dependent dual effects on rat ASIC1a (inhibition at pH 7.4, potentiation at pH 6.0) but lacks this behavior in human ASIC1a. To address this discrepancy:
- Perform chimeric channel studies to identify species-specific residues influencing pH sensitivity.
- Use cryo-EM structural analysis to compare this compound-ASIC1a binding conformations in human vs. rodent models .
- Validate findings via in vivo pain models (e.g., inflammatory pain assays) with species-matched controls.
Q. How can researchers reconcile this compound’s divergent mechanisms in platelet inhibition vs. ASIC modulation?
this compound’s GPIIb-IIIa antagonism (via RGD) and ASIC1a/1b modulation (via thumb domain interactions) involve distinct structural interfaces. Methodological strategies include:
- Alanine scanning mutagenesis to map functional epitopes.
- Single-channel electrophysiology to dissect ASIC inhibition kinetics.
- Cross-linking mass spectrometry to identify conformational changes in GPIIb-IIIa upon this compound binding .
Methodological Guidance
Q. Designing experiments to study this compound’s interaction with ASIC channels
- Step 1 : Use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) to express recombinant ASIC isoforms.
- Step 2 : Apply pH-jump protocols to simulate pathological conditions (e.g., ischemia) and measure this compound’s IC₅₀ via patch-clamp recordings.
- Step 3 : Combine with molecular dynamics simulations to predict binding interfaces and validate via cryo-EM .
Q. Analyzing conflicting data on this compound’s therapeutic potential
- Contradiction : this compound shows potent in vitro platelet inhibition (IC₅₀ = 3.1 nM) but limited in vivo efficacy due to rapid clearance.
- Resolution : Optimize pharmacokinetics via PEGylation or nanoparticle encapsulation while monitoring bleeding risks using thromboelastography (TEG) .
Data Contradiction Analysis Framework
Key Research Recommendations
- Prioritize structure-activity relationship (SAR) studies to decouple this compound’s antiplatelet and neurotoxic effects.
- Leverage multi-omics integration (proteomics, transcriptomics) to identify off-target interactions in complex biological systems.
- Adhere to FAIR data principles when publishing structural datasets (e.g., cryo-EM maps in EMDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
